molecular formula C11H13NO3 B12663785 2-(Methylphenylamino)-2-oxoethyl acetate CAS No. 73251-32-8

2-(Methylphenylamino)-2-oxoethyl acetate

Cat. No.: B12663785
CAS No.: 73251-32-8
M. Wt: 207.23 g/mol
InChI Key: FPIURKVYZFPGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylphenylamino)-2-oxoethyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a methylphenylamino group attached to an oxoethyl acetate moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylphenylamino)-2-oxoethyl acetate typically involves the reaction of methylphenylamine with oxoethyl acetate under controlled conditions. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester . The reaction can be represented as follows:

[ \text{Methylphenylamine} + \text{Oxoethyl acetate} \xrightarrow{\text{Acid Catalyst}} \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Methylphenylamino)-2-oxoethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-(Methylphenylamino)-2-oxoethyl acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Methylphenylamino)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylphenylamino)-2-oxoethyl benzoate
  • 2-(Methylphenylamino)-2-oxoethyl propionate
  • 2-(Methylphenylamino)-2-oxoethyl butyrate

Uniqueness

2-(Methylphenylamino)-2-oxoethyl acetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties

Properties

CAS No.

73251-32-8

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

[2-(N-methylanilino)-2-oxoethyl] acetate

InChI

InChI=1S/C11H13NO3/c1-9(13)15-8-11(14)12(2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

FPIURKVYZFPGJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.